molecular formula C18H15F2N3O B2904986 1-(3-Fluoro-4-methylphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one CAS No. 899999-66-7

1-(3-Fluoro-4-methylphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B2904986
CAS No.: 899999-66-7
M. Wt: 327.335
InChI Key: SNTGZJPHUBXTFT-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a fluorinated dihydropyrazinone compound of significant interest in medicinal chemistry and early-stage pharmaceutical research. The strategic incorporation of fluorine atoms and a pyrazinone core is designed to enhance key physicochemical properties, potentially leading to improved metabolic stability, membrane permeability, and binding affinity for target proteins . Fluorine substitution is a well-established strategy in drug design, accounting for an estimated 20% of all approved pharmaceuticals, as it can profoundly influence a molecule's potency, selectivity, and overall pharmacokinetic profile . This compound is supplied exclusively for research applications, including but not limited to: use as a key intermediate in synthetic chemistry programs; a building block for the development of novel small molecule libraries ; and a candidate for in vitro pharmacological profiling to investigate its mechanism of action and potential therapeutic value. Researchers exploring new agents in disease areas such as oncology, neurology, and infectious diseases may find this structurally complex fluorinated scaffold particularly valuable. Notice to Researchers: This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, or for administration to humans or animals.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)methylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O/c1-12-2-7-15(10-16(12)20)23-9-8-21-17(18(23)24)22-11-13-3-5-14(19)6-4-13/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTGZJPHUBXTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methylphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural differences between the target compound and analogs from the evidence:

Compound Name / ID Substituents (Position 1 & 3) Functional Groups Molecular Weight Key Properties (Inferred)
Target Compound 1: 3-Fluoro-4-methylphenyl; 3: [(4-Fluorophenyl)methyl]amino Amino, Fluorine, Methyl ~343.3 (calculated) Enhanced H-bonding, moderate lipophilicity
3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one 1: 4-Fluorophenyl; 3: [(4-Chlorophenyl)methyl]sulfanyl Sulfur (thioether), Chlorine 346.8 Higher lipophilicity, reduced H-bonding
1-(3-Fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one 1: 3-Fluorophenyl; 3: [2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl Sulfur (thioether), Methoxy, Ketone 370.4 Electron-withdrawing effects, polar
1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine Imidazo[1,2-a]pyridine core with CF₃ and fluorophenyl Trifluoromethyl, Amine 315.3 High rigidity, strong electron deficiency
Key Observations:
  • Lipophilicity : Fluorine and methyl groups increase lipophilicity relative to methoxy or trifluoromethyl substituents (e.g., ), which may influence membrane permeability .
  • Electronic Effects : The absence of electron-withdrawing groups like trifluoromethyl (cf. ) suggests a less electron-deficient aromatic system, possibly altering reactivity or target interactions.

Conformational and Crystallographic Considerations

  • Ring Puckering: The dihydropyrazinone core likely exhibits puckering amplitudes distinct from rigid heterocycles (e.g., imidazo[1,2-a]pyridine in ).
  • Dihedral Angles : In pyridopyrazine analogs (e.g., ), dihedral angles between aromatic rings (34.67°–59.56°) impact molecular planarity. The target compound’s 3-fluoro-4-methylphenyl group may introduce steric hindrance, reducing planarity and affecting binding pocket compatibility.

Biological Activity

1-(3-Fluoro-4-methylphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one, with the CAS number 899999-66-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

PropertyValue
Molecular FormulaC₁₈H₁₅F₂N₃O
Molecular Weight327.3 g/mol
CAS Number899999-66-7

The compound is believed to interact with various biological targets, primarily focusing on its potential as an inhibitor in certain enzymatic pathways. Research indicates that it may exhibit activity against specific receptors involved in neurological and inflammatory processes.

Antitumor Activity

Recent studies have demonstrated that derivatives of dihydropyrazinones exhibit significant antitumor properties. For instance, compounds similar to 1-(3-Fluoro-4-methylphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one have shown effectiveness in inhibiting cancer cell proliferation in vitro.

Case Study: In Vitro Antitumor Efficacy

A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound reduced cell viability significantly compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that it may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases.

Case Study: Neuroprotection in Cellular Models

In experiments using SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with the compound resulted in a marked decrease in cell death and preservation of mitochondrial function. This suggests a possible therapeutic role in conditions like Alzheimer's disease.

Pharmacological Profile

The pharmacological profile of 1-(3-Fluoro-4-methylphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one is still under investigation. However, preliminary data suggest:

  • Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Antimicrobial Properties : Some studies indicate potential antibacterial activity against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Fluoro-4-methylphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of individual aromatic and heterocyclic components. For example:

  • Step 1 : Functionalization of the 3-fluoro-4-methylphenyl group via halogenation or amination.
  • Step 2 : Coupling with a dihydropyrazinone core using Buchwald-Hartwig amination or Ullmann-type reactions under inert atmospheres (N₂/Ar) .
  • Step 3 : Purification via column chromatography (e.g., silica gel) or recrystallization to isolate the final product.
  • Optimization : Reaction temperatures (70–120°C), solvent selection (DMF, THF), and catalyst systems (Pd(OAc)₂/Xantphos) are critical for yield improvement (typically 50–75%) .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl methyl groups at δ 2.3–2.5 ppm for CH₃; aromatic protons at δ 6.8–7.4 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₈F₂N₃O: 342.14) .
  • X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for the dihydropyrazin-2-one ring .

Advanced Research Questions

Q. What strategies are recommended for investigating the compound’s biological targets or mechanisms of action?

  • Methodological Answer :

  • Computational Docking : Use software like AutoDock Vina to predict binding affinity to enzymes (e.g., kinases) or receptors (e.g., GPCRs) based on the fluorophenyl and dihydropyrazinone motifs .
  • In Vitro Assays : Screen against kinase panels or neurotransmitter receptors (e.g., serotonin 5-HT₂A) using radioligand binding assays. Compare IC₅₀ values with structurally similar compounds (e.g., pyrazine/piperazine derivatives) .
  • Mutagenesis Studies : Modify receptor binding sites to validate interactions with the compound’s methylamino group .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency or selectivity?

  • Methodological Answer :

  • Variation of Substituents : Replace the 4-fluorophenylmethyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess effects on receptor binding .
  • Core Modifications : Substitute the dihydropyrazinone ring with pyridazinone or triazolone cores to evaluate metabolic stability .
  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett constants, logP) with biological activity (e.g., IC₅₀, EC₅₀) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Validation : Replicate experiments under standardized conditions (pH, temperature, cell lines) to minimize variability .
  • Purity Assessment : Quantify impurities (e.g., by HPLC with UV detection at 254 nm) that may interfere with activity .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Develop a method with a C18 column, mobile phase (0.1% formic acid in H₂O/acetonitrile), and MRM transitions for quantification (LOD: 0.1 ng/mL) .
  • Validation Parameters : Assess linearity (R² > 0.99), precision (RSD < 15%), and recovery (>80%) per ICH guidelines .

Q. How can the compound’s stability under physiological or storage conditions be assessed?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., hydrolysis of the dihydropyrazinone ring) .
  • Long-Term Stability : Store at -20°C in amber vials with desiccants; monitor purity monthly via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.